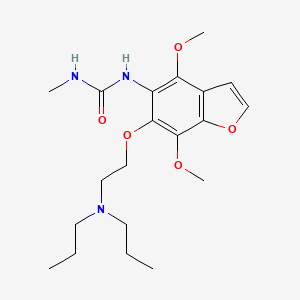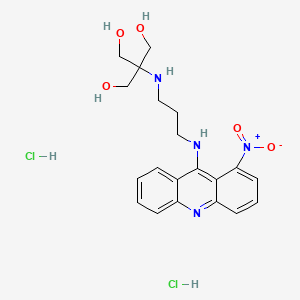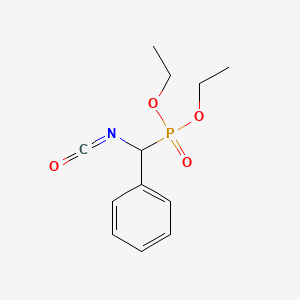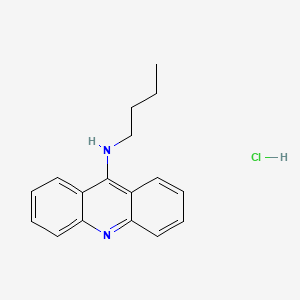![molecular formula C12H10ClN B14453505 6-Chloro[1,1'-biphenyl]-2-amine CAS No. 76838-85-2](/img/structure/B14453505.png)
6-Chloro[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C12H10ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 6th position and an amine group at the 2nd position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro[1,1’-biphenyl]-2-amine typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrobiphenyl.
Chlorination: The 2-nitrobiphenyl is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 6-chloro-2-nitrobiphenyl.
Reduction: The nitro group in 6-chloro-2-nitrobiphenyl is reduced to an amine group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation to produce 6-Chloro[1,1’-biphenyl]-2-amine.
Industrial Production Methods
Industrial production methods for 6-Chloro[1,1’-biphenyl]-2-amine may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amine group, which activates the aromatic ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and the compound can also undergo reduction reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, iodine, or nitronium ions in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives.
Nucleophilic Substitution: Substituted biphenyl amines.
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced amine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Chloro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino[1,1’-biphenyl]: Lacks the chlorine substitution, leading to different reactivity and properties.
6-Bromo[1,1’-biphenyl]-2-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
2-Chloro[1,1’-biphenyl]-4-amine: Chlorine and amine groups are positioned differently, leading to different chemical behavior.
Uniqueness
6-Chloro[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the chlorine and amine groups, which influences its reactivity and potential applications. The chlorine atom provides a site for further functionalization, while the amine group enhances its solubility and interaction with biological targets.
Propiedades
Número CAS |
76838-85-2 |
|---|---|
Fórmula molecular |
C12H10ClN |
Peso molecular |
203.67 g/mol |
Nombre IUPAC |
3-chloro-2-phenylaniline |
InChI |
InChI=1S/C12H10ClN/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H,14H2 |
Clave InChI |
NAXLRAVDBPRHMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



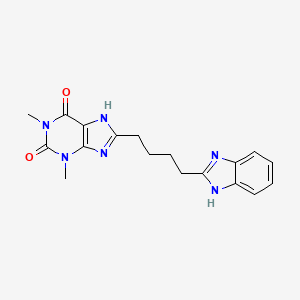
![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)
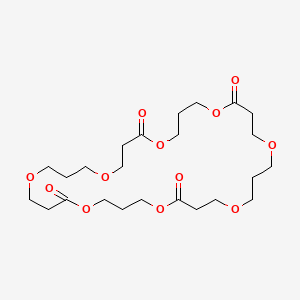


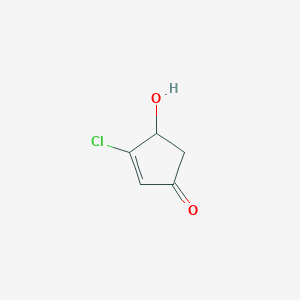
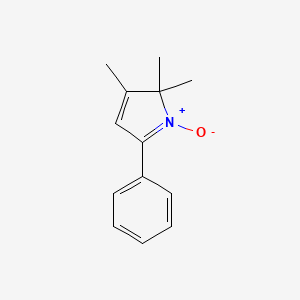
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
